Cas no 643-03-8 (D-Talitol-1-13C)
D-Talitol-1-13C Chemical and Physical Properties
Names and Identifiers
-
- D-Altritol
- D-Talitol
- D-Talitol-1-13C
- Altritol
- Talitol
- (2R,3R,4S,5R)-Hexane-1,2,3,4,5,6-hexaol
- (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol
- WURCS=2.0/1,1,0/[h1222h]/1/
- altro-hexitol
- TLZ
- FBPFZTCFMRRESA-KAZBKCHUSA-N
- KM0842
- TL8004549
- C21524
- (2R,3R,4S,5R)-hexane-1,2,3,4,5,6-hexol
-
- MDL: MFCD00191491
- Inchi: 1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1
- InChI Key: FBPFZTCFMRRESA-KAZBKCHUSA-N
- SMILES: O[C@@H]([C@@H](CO)O)[C@@H]([C@@H](CO)O)O
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -3.1
- Topological Polar Surface Area: 121
Experimental Properties
- Color/Form: 。
- Density: 1.596±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 86.0 to 89.0 deg-C
- Refractive Index: 2.8 ° (C=1, H2O)
- Solubility: Soluble (490 g/l) (25 º C),
- Solubility: 。
D-Talitol-1-13C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1398-100MG |
D-Talitol |
643-03-8 | >98.0%(HPLC) | 100mg |
¥750.00 | 2024-04-16 | |
| TRC | T005530-10mg |
D-Talitol-1-13C |
643-03-8 | 10mg |
$287.00 | 2023-05-17 | ||
| TRC | T005530-100mg |
D-Talitol-1-13C |
643-03-8 | 100mg |
970.00 | 2021-07-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021705-100mg |
D-Talitol-1-13C |
643-03-8 | 98% | 100mg |
¥908 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D75950-100mg |
D-Talitol |
643-03-8 | 98% | 100mg |
¥1438.0 | 2023-09-08 | |
| eNovation Chemicals LLC | D962781-100mg |
D-TALITOL |
643-03-8 | 98.0% | 100mg |
$180 | 2024-06-07 | |
| TRC | T005530-50mg |
D-Talitol-1-13C |
643-03-8 | 50mg |
$1154.00 | 2023-05-17 | ||
| BAI LING WEI Technology Co., Ltd. | 376728-250MG |
D-Talitol, 98% |
643-03-8 | 98% | 250MG |
¥ 2775 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1398-100mg |
D-Talitol-1-13C |
643-03-8 | 98.0%(LC) | 100mg |
¥780.0 | 2022-06-10 | |
| Biosynth | MT00743-50 mg |
D-Talitol |
643-03-8 | 50mg |
$76.23 | 2023-01-03 |
D-Talitol-1-13C Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on D-Talitol-1-13C
Latest Research Insights on 643-03-8 and D-Talitol-1-13C in Chemical Biology and Pharmaceutical Applications
The chemical compound with CAS number 643-03-8 and the isotopically labeled product D-Talitol-1-13C have garnered significant attention in recent biochemical and pharmaceutical research. These compounds are pivotal in metabolic studies, drug development, and analytical chemistry due to their unique structural and isotopic properties. This research brief synthesizes the latest findings and applications related to these substances, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the role of 643-03-8 as a key intermediate in the synthesis of complex bioactive molecules. Its structural versatility allows for modifications that enhance pharmacokinetic properties, making it a valuable scaffold in drug discovery. Concurrently, D-Talitol-1-13C, a stable isotope-labeled analog of talitol, has been instrumental in metabolic pathway tracing and nuclear magnetic resonance (NMR) spectroscopy studies. The incorporation of carbon-13 at the 1-position enables precise tracking of metabolic fluxes, offering insights into carbohydrate metabolism and related disorders.
Advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have been employed to characterize the purity and stability of these compounds. Researchers have reported optimized synthetic routes for 643-03-8, achieving higher yields and reduced byproduct formation. For D-Talitol-1-13C, novel enzymatic methods have been developed to ensure high isotopic enrichment and stereochemical purity, which are critical for accurate metabolic studies.
In pharmaceutical applications, 643-03-8 has shown promise as a precursor in the development of antiviral and anticancer agents. Its mechanism of action involves interference with key enzymatic processes in pathogenic organisms. On the other hand, D-Talitol-1-13C has been utilized in clinical research to investigate metabolic disorders such as diabetes and inborn errors of metabolism. The ability to trace labeled carbons through metabolic pathways provides unparalleled clarity in understanding disease mechanisms and evaluating therapeutic interventions.
Future research directions include exploring the potential of 643-03-8 in targeted drug delivery systems and its combination with other bioactive molecules to enhance efficacy. For D-Talitol-1-13C, expanding its applications in dynamic metabolic imaging and personalized medicine is a key focus. Collaborative efforts between chemists, biologists, and clinicians are expected to drive innovations in these areas, paving the way for breakthroughs in both fundamental science and therapeutic development.
In conclusion, the ongoing research on 643-03-8 and D-Talitol-1-13C underscores their importance in advancing chemical biology and pharmaceutical sciences. The integration of synthetic chemistry, isotopic labeling, and advanced analytical techniques continues to unlock new possibilities for these compounds, reinforcing their value in both research and clinical settings.